1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea
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Overview
Description
1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes a pyrimidine ring and a chromene moiety, suggests potential biological activity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Synthesis of the Chromene Moiety: The chromene ring can be formed via a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the pyrimidine and chromene intermediates with an isocyanate derivative to form the urea linkage. This reaction is typically carried out under mild conditions using a suitable solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety may yield quinone derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in the treatment of diseases due to its potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)amine
- 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)thiourea
- 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)carbamate
Uniqueness
The uniqueness of 1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea lies in its specific combination of a pyrimidine ring and a chromene moiety, which may confer distinct biological and chemical properties compared to other similar compounds. This unique structure may result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-tert-butylpyrimidin-5-yl)-3-(3,4-dihydro-2H-chromen-3-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-19-9-14(10-20-16)22-17(23)21-13-8-12-6-4-5-7-15(12)24-11-13/h4-7,9-10,13H,8,11H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNCZJBQEWKMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)NC2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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